4-Chloro-2-fluorocinnamic acid

描述

Molecular Structure and Classification

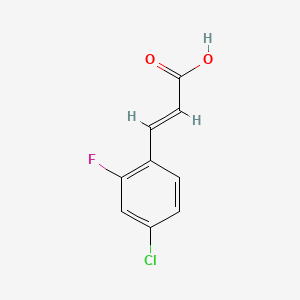

4-Chloro-2-fluorocinnamic acid (CAS 202982-65-8) is a halogenated derivative of cinnamic acid with the molecular formula C~9~H~6~ClFO~2~ and a molecular weight of 200.59 g/mol . Its structure features a phenyl ring substituted with chlorine at the para-position (C4) and fluorine at the ortho-position (C2), conjugated to an acrylic acid group via a trans (E) double bond (Fig. 1). The trans configuration is confirmed by its SMILES string (OC(=O)\C=C\c1ccc(Cl)cc1F) and InChI key (FVLPOWWRHAOKMT-DUXPYHPUSA-N).

The compound belongs to the cinnamic acid derivative family, characterized by a phenylpropanoid backbone with variable substituents influencing electronic and steric properties.

Nomenclature and Identifiers

IUPAC Nomenclature

The systematic IUPAC name is (2E)-3-(4-chloro-2-fluorophenyl)prop-2-enoic acid , reflecting the double bond geometry (E), substituent positions (C4 chlorine, C2 fluorine), and carboxylic acid group.

Historical Context and Discovery

Cinnamic acid derivatives have been studied since the 19th century, with trans-cinnamic acid first isolated in 1872 by Beilstein and Kuhlberg. The halogenated variant This compound emerged more recently, driven by demand for specialized intermediates in pharmaceuticals and materials science. Early synthetic routes likely adapted classical methods such as:

- Perkin reaction : Condensation of substituted benzaldehydes with acetic anhydride.

- Knoevenagel condensation : Between 4-chloro-2-fluorobenzaldehyde and malonic acid.

Modern synthesis employs palladium-catalyzed cross-coupling or diazotization techniques, as seen in patents for related fluorochlorophenyl compounds.

Position in Cinnamic Acid Derivative Family

As a di-halogenated cinnamic acid , this compound occupies a niche in the broader family of phenylpropanoids. Key distinctions from other derivatives include:

The electron-withdrawing chlorine and fluorine groups enhance reactivity in Michael additions and cycloadditions , making it valuable for synthesizing heterocycles. Its planar structure also facilitates π-π stacking in crystal engineering.

属性

IUPAC Name |

(E)-3-(4-chloro-2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLPOWWRHAOKMT-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230994 | |

| Record name | (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-55-3, 202982-65-8 | |

| Record name | (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312693-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-(4-chloro-2-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-2-fluorocinnamic acid, predominantly trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluorocinnamic acid can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

化学反应分析

Types of Reactions: 4-Chloro-2-fluorocinnamic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of various substituted cinnamic acid derivatives.

Oxidation: Conversion to carboxylate salts or other oxidized forms.

Reduction: Formation of cinnamyl alcohol derivatives.

科学研究应用

Pharmaceutical Development

Overview : 4-Chloro-2-fluorocinnamic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for modifications that enhance biological activity, making it valuable in drug design.

Case Studies :

- Therapeutic Use : Research indicates that derivatives of cinnamic acid, including this compound, exhibit potential therapeutic effects against antibiotic-resistant bacteria. For instance, studies have shown that these compounds can significantly reduce the minimum inhibitory concentration (MIC) required for antibiotics against resistant strains of Enterococcus spp., demonstrating their potential as adjunctive therapies in treating infections .

Material Science

Overview : In material science, this compound is utilized in developing advanced materials such as polymers and coatings. Its properties enhance thermal stability and mechanical strength.

Applications :

- Polymer Synthesis : The compound can be incorporated into polymer matrices to improve durability and performance under stress conditions. This application is particularly relevant in industries where material failure can lead to significant safety concerns.

Agricultural Chemistry

Overview : The compound plays a vital role in formulating herbicides and pesticides, providing effective solutions for crop protection.

Benefits :

- Selective Action : this compound exhibits selective herbicidal properties that minimize damage to non-target plants, making it an environmentally friendly option for sustainable agriculture .

Analytical Chemistry

Overview : In analytical chemistry, this compound is used as a standard reference material in chromatographic techniques.

Applications :

- Quantification Techniques : It aids researchers in accurately quantifying similar compounds within complex mixtures. This ensures reliable results across various analytical applications, such as quality control in pharmaceutical manufacturing .

Biochemical Research

Overview : The compound is instrumental in studies investigating enzyme inhibition and receptor binding.

Research Insights :

- Metabolic Pathways : Investigations into the interactions of this compound with biological systems have provided insights into metabolic pathways involved in disease mechanisms. This knowledge is crucial for developing targeted therapies against specific diseases .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis targeting inflammatory diseases and cancer | Enhanced biological activity |

| Material Science | Used in advanced materials like polymers and coatings | Improved thermal stability and mechanical strength |

| Agricultural Chemistry | Formulation of herbicides and pesticides | Selective action reduces non-target plant damage |

| Analytical Chemistry | Standard reference material for chromatographic techniques | Ensures accurate quantification |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Insights into disease mechanisms |

作用机制

The mechanism of action of 4-Chloro-2-fluorocinnamic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, influencing pathways involved in cell signaling and metabolism .

相似化合物的比较

Structural Analogs and Their Properties

The following table compares 4-chloro-2-fluorocinnamic acid with fluorinated and chlorinated cinnamic acid derivatives, emphasizing substituent positions, physicochemical properties, and commercial availability:

Substituent Effects on Physicochemical Properties

Melting Points :

- The 4-Cl, 2-F substitution in this compound results in a higher melting point (~215°C) compared to 2-Cl, 6-F analogs (164–172°C), likely due to enhanced intermolecular interactions (e.g., halogen bonding) in the former .

- Methoxy Substitution : The addition of a methoxy group (e.g., 4-chloro-2-fluoro-3-methoxycinnamic acid) may lower melting points due to steric hindrance but improve solubility in polar solvents .

Reactivity and Applications :

- Fluorine at the ortho position increases metabolic stability and electronegativity, making this compound favorable for drug design .

- Chlorine at the para position enhances lipophilicity, improving membrane permeability in bioactive compounds .

- Bromine Substitution : Brominated analogs (e.g., 4-bromo-2-fluorocinnamic acid) are less common but offer heavier halogen effects for tuning molecular interactions .

Research Findings and Industrial Relevance

Market Availability

- Suppliers like JRD Fluorochemicals and Shanghai Aladdin provide this compound in gram-to-kilogram quantities, emphasizing its demand in high-value research .

生物活性

4-Chloro-2-fluorocinnamic acid (CAS Number: 202982-65-8) is a compound of increasing interest in the fields of organic chemistry and biomedicine. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₉H₆ClFO₂

- Molecular Weight : 200.59 g/mol

- Melting Point : 215 °C

- Structure : The compound features a chloro and a fluoro substituent on a cinnamic acid backbone, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or disrupt cellular processes, which leads to its observed effects. For instance, studies suggest that it can modulate metabolic pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting the growth of resistant strains such as Enterococcus spp. and vancomycin-resistant Enterococcus (VRE). In vitro tests indicated that the compound can reduce the minimum inhibitory concentration (MIC) for antibiotics by up to 10,000 times when used in combination with them .

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting the proliferation of cancer cells. Its mechanism involves the induction of apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This suggests that it could be developed into a therapeutic agent for cancer treatment .

Case Studies and Research Findings

- Synergistic Effects with Antibiotics :

- Biofilm Formation Inhibition :

- Degradation Studies :

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Effectiveness (%) |

|---|---|---|

| Enterococcus faecalis | 4 | 90 |

| Vancomycin-resistant E. faecium | 2 | 96 |

| Staphylococcus aureus | 8 | 85 |

Table 2: Synergistic Effects with Antibiotics

| Antibiotic | MIC Reduction (fold) | Combined Effectiveness (%) |

|---|---|---|

| Ampicillin | 800 | 92 |

| Gentamicin | 10,000 | 90 |

| Streptomycin | 8 | 88 |

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural identity of 4-Chloro-2-fluorocinnamic acid?

- Methodological Answer :

- Melting Point Analysis : The compound has a reported melting point of ~215°C, which serves as a preliminary purity check .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use reverse-phase LC-MS/MS with electrospray ionization (ESI) for quantification and impurity profiling, adapting methods from fluorinated aromatic acid analyses .

- Nuclear Magnetic Resonance (NMR) : Employ H and C NMR to confirm substituent positions (e.g., distinguishing chloro and fluoro groups at the 4- and 2-positions, respectively). Compare spectral data with literature values from reliable chemical databases .

Q. What safety protocols are critical when synthesizing or handling this compound?

- Methodological Answer :

- Engineering Controls : Use fume hoods to minimize inhalation exposure, as recommended for chlorinated aromatic compounds .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing should be removed immediately and laundered separately .

- Emergency Measures : Provide eyewash stations and showers. In case of skin contact, wash with soap and water for 15 minutes .

Q. How can researchers design a synthetic route for this compound?

- Methodological Answer :

- Halogenation Strategies : Start with cinnamic acid derivatives. Fluorination at the 2-position may involve Balz-Schiemann or halogen-exchange reactions, while chlorination at the 4-position could use electrophilic substitution with Cl or N-chlorosuccinimide.

- Purification : Recrystallize from ethanol/water mixtures to achieve ≥98% purity, as reported for similar fluorocinnamic acids .

Advanced Research Questions

Q. How can SHELXL be optimized for refining the crystal structure of this compound with twinned data?

- Methodological Answer :

- Twinning Parameters : Use the BASF command in SHELXL to refine twin fractions. For high thermal motion, apply anisotropic displacement parameters (ADPs) and restraints for Cl and F atoms .

- Validation Tools : Cross-validate results with PLATON or Mercury to check for missed symmetry or disorder .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions (e.g., para to electron-withdrawing groups). Use Gaussian or ORCA software for transition-state modeling .

- Comparative Studies : Benchmark against experimental kinetic data from analogous fluorinated cinnamic acids .

Q. How should researchers address discrepancies in reported spectral or physical data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-check NMR, IR, and mass spectra with peer-reviewed studies (e.g., CAS 202982-65-8 in technical catalogs ).

- Purity Assessment : Verify via elemental analysis or HPLC. Contaminants like regioisomers (e.g., 3-chloro derivatives) may skew results .

Key Methodological Recommendations

- Crystallography : Use SHELX programs for structure solution and refinement, leveraging their robustness for small molecules .

- Experimental Reproducibility : Document reaction conditions (solvent, temperature) meticulously, as minor variations can alter halogenation efficiency .

- Safety Compliance : Adhere to institutional protocols for hazardous waste disposal, particularly for halogenated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。